molecular formula C21H23N5O B1662242 2-PMDQ

2-PMDQ

Cat. No. B1662242
M. Wt: 361.4 g/mol
InChI Key: ALPFEYWIGFAARN-UHFFFAOYSA-N
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Patent
US05158953

Procedure details

A mixture of 2-bromomethyl-2,3-dihydroimidazo[1,2-c]-quinazolin-5(6H)-one (0.5 g, 1.78 mmol), N-phenylpiperazine (0.28 mL, 3.56 mmol) in acetonitrile (25 mL) was refluxed for 13 hours. The hot mixture was filtered and washed with acetonitrile (10 mL) to give 2-(4-phenyl-1-piperazinyl)methyl-2,3-dihydroimidazo[1,2-c]-quinazolin-5(6H)-one (490 mg, 76%). An analytical sample was prepared from a mixture of acetonitrile and methanol (1:1), mp 257°-258° C. ms: m/z 361 (M+). 1H NMR (300 MHz, DMSO-d6): δ2.43-2.73 (m, 7H, CH2), 3.11 (t, 3H, CH2), 3.65 (q, 1H, CH), 3.91 (t, 1H, CH), 4.41 (m, 1H, CH), 6.75 (t, 1H, Ar--H), 6.91 (d, 2H, Ar--H), 7.06 (q, 2 H, Ar--H), 7.17 (q, 2H, Ar--H), 7.48 (p, 1H, Ar--H), 7.78 (d, 1H, Ar--H), 10.53 (s, 1H, NH). Anal. Calcd for C21H23N5O: C, 69.78; H, 6.41; N, 19.38. Found: C, 69.79; H, 6.45; N, 19.37.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.28 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH:3]1[CH2:16][N:6]2[C:7](=[O:15])[NH:8][C:9]3[CH:10]=[CH:11][CH:12]=[CH:13][C:14]=3[C:5]2=[N:4]1.[C:17]1([N:23]2[CH2:28][CH2:27][NH:26][CH2:25][CH2:24]2)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>C(#N)C>[C:17]1([N:23]2[CH2:28][CH2:27][N:26]([CH2:2][CH:3]3[CH2:16][N:6]4[C:7](=[O:15])[NH:8][C:9]5[CH:10]=[CH:11][CH:12]=[CH:13][C:14]=5[C:5]4=[N:4]3)[CH2:25][CH2:24]2)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrCC1N=C2N(C(NC=3C=CC=CC23)=O)C1
Name
Quantity
0.28 mL
Type
reactant
Smiles
C1(=CC=CC=C1)N1CCNCC1
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 13 hours
Duration
13 h
FILTRATION
Type
FILTRATION
Details
The hot mixture was filtered
WASH
Type
WASH
Details
washed with acetonitrile (10 mL)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1CCN(CC1)CC1N=C2N(C(NC=3C=CC=CC23)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 490 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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